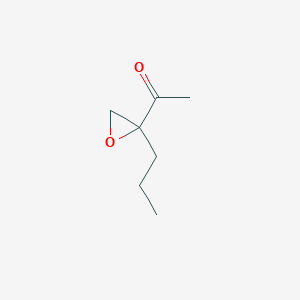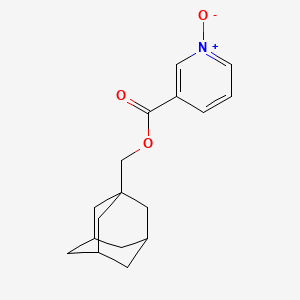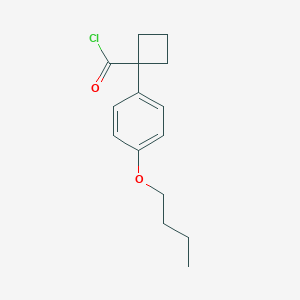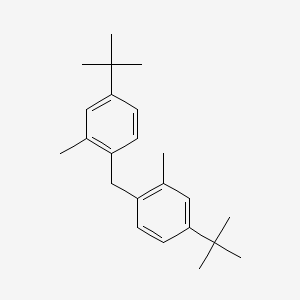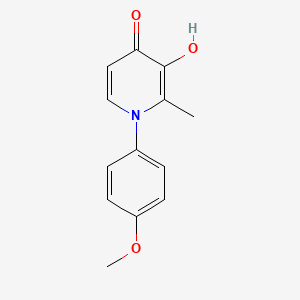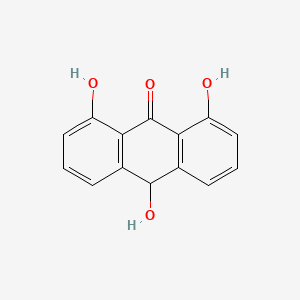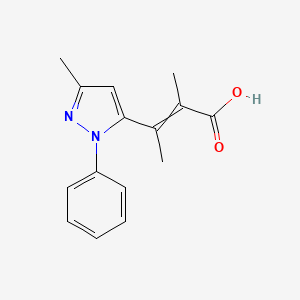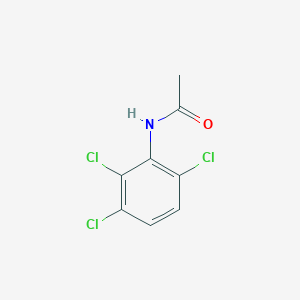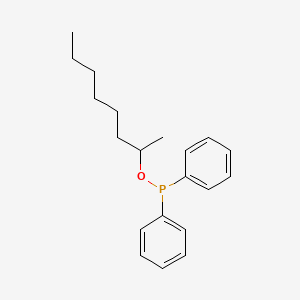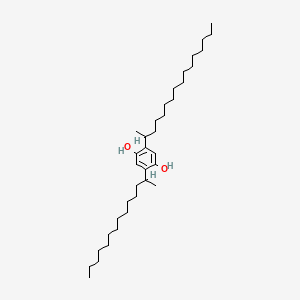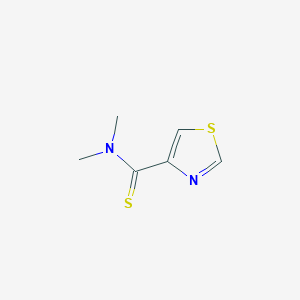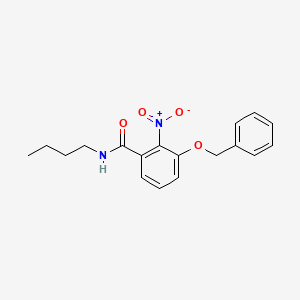![molecular formula C12H33O3PSi3 B14495282 Phosphine, tris[[(trimethylsilyl)oxy]methyl]- CAS No. 63245-87-4](/img/structure/B14495282.png)
Phosphine, tris[[(trimethylsilyl)oxy]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a colorless liquid that ignites in air and hydrolyzes readily . It is widely used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Tris(trimethylsilyl)phosphine is prepared by treating trimethylsilyl chloride, white phosphorus, and sodium-potassium alloy . The reaction can be represented as follows: [ \frac{1}{4} P_4 + 3 Me_3SiCl + 3 K \rightarrow P(SiMe_3)_3 + 3 KCl ]
Other methods include:
- Reaction of alkali metal phosphides (NaPH₂, KPH₂, Li₃P) with chlorotrimethylsilane or fluorotrimethylsilane in 1,2-dimethoxyethane or diethyl ether .
- Reaction of sodium-potassium alloy with white or red phosphorus in refluxing 1,2-dimethoxyethane for 24 hours, followed by the addition of chlorotrimethylsilane and heating at reflux for 72 hours .
- Reaction of piperidinodichlorophosphine with lithium powder and chlorotrimethylsilane in refluxing tetrahydrofuran .
- Reaction of phosphine with excess trimethylsilyl triflate in the presence of a tertiary amine in an inert solvent (Et₂O) at low temperature .
- Reaction of phosphorus trichloride, magnesium, and chlorotrimethylsilane .
Chemical Reactions Analysis
Tris(trimethylsilyl)phosphine undergoes several types of chemical reactions:
Hydrolysis: The compound hydrolyzes to give phosphine and trimethylsilanol[ P(SiMe_3)_3 + 3 H_2O \rightarrow PH_3 + 3 HOSiMe_3 ]
Reaction with Acyl Chlorides: Treatment with certain acyl chlorides gives phosphaalkynes, such as tert-butylphosphaacetylene.
Reaction with Potassium tert-Butoxide: Cleaves one P-Si bond, giving the phosphide salt[ P(SiMe_3)_3 + KO-t-Bu \rightarrow KP(SiMe_3)_2 + Me_3SiO-t-Bu ]
Reaction with Metal Halides or Carboxylates: Used in the preparation of metal phosphido clusters, liberating silyl halide or silyl carboxylate.
Scientific Research Applications
Tris(trimethylsilyl)phosphine has several scientific research applications:
Precursor for Nanocrystals: It is used as a precursor for the synthesis of indium phosphide (InP) and indium gallium phosphide (InGaP) nanocrystals, which are type III-V semiconductors.
Asymmetric Catalysis: It is used to synthesize chiral TMS-phospholane, which can be further used to synthesize various bisphospholane ligands for asymmetric catalysis.
Metal Phosphido Clusters: It is a reagent in the preparation of metal phosphido clusters by reaction with metal halides or carboxylates.
Mechanism of Action
The mechanism of action of tris(trimethylsilyl)phosphine involves its ability to act as a reducing agent and a ligand. It can donate electrons to metal centers, forming stable complexes. The compound’s reactivity is largely due to the presence of the trimethylsilyl groups, which can be cleaved under certain conditions to form reactive intermediates .
Comparison with Similar Compounds
Tris(trimethylsilyl)phosphine can be compared with other similar compounds such as:
Tris(2-carboxyethyl)phosphine (TCEP): Used as a reducing agent in biological and medical studies.
Tris(hydroxymethyl)phosphine (THP): Used as a reducing agent and deoxygenative reagent in organic synthesis.
Tris(hydroxypropyl)phosphine (THPP): Also used as a reducing agent in biological and medical studies.
Tris(trimethylsilyl)phosphine is unique due to its ability to form stable metal phosphido clusters and its use as a precursor for nanocrystals and asymmetric catalysis .
Properties
CAS No. |
63245-87-4 |
|---|---|
Molecular Formula |
C12H33O3PSi3 |
Molecular Weight |
340.62 g/mol |
IUPAC Name |
tris(trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C12H33O3PSi3/c1-17(2,3)13-10-16(11-14-18(4,5)6)12-15-19(7,8)9/h10-12H2,1-9H3 |
InChI Key |
FMEPUFHWBXTBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCP(CO[Si](C)(C)C)CO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


